molecular formula C9H13NO B138310 3-Methyl-5-pent-4-enyl-1,2-oxazole CAS No. 130628-71-6

3-Methyl-5-pent-4-enyl-1,2-oxazole

Cat. No. B138310
M. Wt: 151.21 g/mol
InChI Key: NNNBCOJAYCVWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-pent-4-enyl-1,2-oxazole is a chemical compound that belongs to the oxazole family. It is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Methyl-5-pent-4-enyl-1,2-oxazole is not well understood. However, studies have suggested that this compound may work by inhibiting the growth and proliferation of fungal and bacterial cells.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 3-Methyl-5-pent-4-enyl-1,2-oxazole. It has been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 3-Methyl-5-pent-4-enyl-1,2-oxazole in lab experiments is its potent antifungal and antibacterial activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.

Future Directions

Several future directions can be explored in the field of scientific research related to 3-Methyl-5-pent-4-enyl-1,2-oxazole. One of the potential directions is the development of new drugs based on the chemical structure of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-Methyl-5-pent-4-enyl-1,2-oxazole can be achieved through several methods. One of the commonly used methods is the reaction of 3-methyl-2-buten-1-ol and ethyl oxalate in the presence of a base catalyst. This reaction leads to the formation of 3-Methyl-5-pent-4-enyl-1,2-oxazole in good yields.

Scientific Research Applications

3-Methyl-5-pent-4-enyl-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a potential candidate for the development of new drugs.

properties

CAS RN

130628-71-6

Product Name

3-Methyl-5-pent-4-enyl-1,2-oxazole

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5-pent-4-enyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3

InChI Key

NNNBCOJAYCVWRU-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCC=C

Canonical SMILES

CC1=NOC(=C1)CCCC=C

synonyms

Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI)

Origin of Product

United States

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